NEP-In-1 Demonstrates >8,300-Fold Selectivity for NEP Over ACE vs. Dual-Acting Inhibitors
NEP-In-1 exhibits minimal inhibition of angiotensin-converting enzyme (ACE), with an IC50 greater than 10,000 nM [1]. In contrast, the dual-acting NEP/ACE inhibitor omapatrilat potently inhibits both enzymes (NEP Ki ≈ 8 nM; ACE Ki ≈ 6 nM), while sacubitril—though NEP-selective—is clinically administered as a fixed-dose combination with the ARB valsartan to counteract the hemodynamic consequences of NEP inhibition alone [2]. For researchers requiring isolated NEP inhibition without ACE modulation, NEP-In-1 provides an experimentally cleaner tool [1].
| Evidence Dimension | ACE inhibitory activity (selectivity window) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (inhibition <5% at 10 μM) |
| Comparator Or Baseline | Omapatrilat: ACE Ki ≈ 6 nM; Sacubitril: administered with valsartan due to hemodynamic effects |
| Quantified Difference | >8,300-fold lower ACE inhibitory potency for NEP-In-1 vs. NEP Ki (1.2 nM) |
| Conditions | Recombinant human ACE assay with hippuryl-His-Leu substrate, 60 min incubation, 37°C |
Why This Matters
This selectivity window enables NEP-specific mechanistic studies without confounding ACE-mediated effects on angiotensin II and bradykinin metabolism.
- [1] InvivoChem. NEP-In-1 Product Datasheet. CAS 465527-94-0. Accessed 2026. View Source
- [2] Zhang X, et al. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Front Pharmacol. 2024;15:1501407. View Source
